Ether Oxygen Linkage: Physicochemical Impact vs. Carbocyclic Analogs
4-(3-Methoxyphenoxy)butanenitrile (651027-16-6) contains a central ether oxygen that distinguishes it from the carbocyclic analog 4-(3-Methoxyphenyl)butanenitrile (91152-85-1). This ether oxygen increases the hydrogen bond acceptor count from 2 to 3 and the topological polar surface area (TPSA) from 26.3 Ų to 42.3 Ų [1]. These changes can reduce passive membrane permeability while enhancing aqueous solubility, making the target compound a distinct chemical tool for probing hydrogen-bonding requirements in biological targets.
| Evidence Dimension | Physicochemical property difference: hydrogen bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | Hydrogen Bond Acceptor Count: 3; TPSA: 42.3 Ų |
| Comparator Or Baseline | 4-(3-Methoxyphenyl)butanenitrile (91152-85-1): Hydrogen Bond Acceptor Count: 2; TPSA: 26.3 Ų |
| Quantified Difference | ΔHBA = +1; ΔTPSA = +16.0 Ų (approximately 61% increase) |
| Conditions | Computed using Cactvs 3.4.8.18 / PubChem release 2024.11.20; no experimental permeability or solubility data available for direct comparison |
Why This Matters
This difference alters the compound's hydrogen-bonding capacity and polarity, directly impacting its behavior in permeability assays, solubility screens, and target engagement, and making the two compounds non-substitutable in SAR studies.
- [1] PubChem. Compound Summary for CID 24702636: 4-(3-Methoxyphenoxy)butanenitrile; and CID 3015900: 4-(3-Methoxyphenyl)butanenitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/651027-16-6 View Source
